

# solubility of 3,5-Dibromo-2-hydroxypyrazine in organic solvents

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## Compound of Interest

Compound Name: 3,5-Dibromo-2-hydroxypyrazine

Cat. No.: B041542

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An In-depth Technical Guide on the Solubility of **3,5-Dibromo-2-hydroxypyrazine** in Organic Solvents

## Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **3,5-Dibromo-2-hydroxypyrazine**, a key intermediate in pharmaceutical and chemical synthesis. While specific quantitative solubility data in a range of organic solvents is not extensively available in public literature, this document consolidates the known physicochemical properties and discusses the expected solubility behavior based on the molecule's structure and general principles of solubility for pyrazine derivatives. Furthermore, a standardized experimental protocol for determining solubility is presented to aid researchers in generating reproducible data. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who work with this compound.

## Introduction

**3,5-Dibromo-2-hydroxypyrazine** is a halogenated heterocyclic compound with the chemical formula  $C_4H_2Br_2N_2O$  [1][2]. It serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals [3][4]. The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. Understanding its solubility profile is essential for designing efficient reaction conditions, crystallization processes, and for its use in further chemical transformations.

## Physicochemical Properties

The physicochemical properties of **3,5-Dibromo-2-hydroxypyrazine** influence its solubility. The presence of two bromine atoms and a hydroxyl group on the pyrazine ring imparts specific characteristics to the molecule.

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub> O	[1][2]
Molecular Weight	253.88 g/mol	[1]
CAS Number	21943-15-7	[1][2][3][5]
Appearance	White to light yellow solid	[3]
Melting Point	174-178°C	[3]
Density (Predicted)	2.53 ± 0.1 g/cm <sup>3</sup>	[3]
pKa (Predicted)	8.35 ± 0.60	[3]

## Solubility Profile in Organic Solvents

Specific quantitative data on the solubility of **3,5-Dibromo-2-hydroxypyrazine** in a wide range of organic solvents is not readily available in the reviewed literature. However, based on its structure and the general solubility of pyrazine derivatives, a qualitative assessment can be made.

Pyrazine itself is moderately soluble in polar solvents like water due to the presence of nitrogen atoms that can participate in hydrogen bonding[6]. The solubility of pyrazine derivatives is influenced by the nature of their substituents. In the case of **3,5-Dibromo-2-hydroxypyrazine**, the hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially increasing its solubility in polar protic solvents. Conversely, the two bromine atoms are lipophilic and may enhance solubility in nonpolar or weakly polar organic solvents.

During its synthesis, ethyl acetate is used as an extraction solvent, indicating good solubility in this solvent[3]. The synthesis also involves washing with saturated sodium bicarbonate solution

and brine, suggesting limited solubility in aqueous solutions, which is typical for many organic compounds[3].

## Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is necessary. The following describes a general method for determining the solubility of **3,5-Dibromo-2-hydroxypyrazine** in various organic solvents using the isothermal equilibrium method.

Objective: To determine the equilibrium solubility of **3,5-Dibromo-2-hydroxypyrazine** in a selection of organic solvents at various temperatures.

Materials:

- **3,5-Dibromo-2-hydroxypyrazine** (purity > 97%)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
- Thermostatic shaker bath
- Calibrated digital thermometer
- Analytical balance ( $\pm 0.0001$  g)
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (0.45  $\mu\text{m}$ )

Procedure:

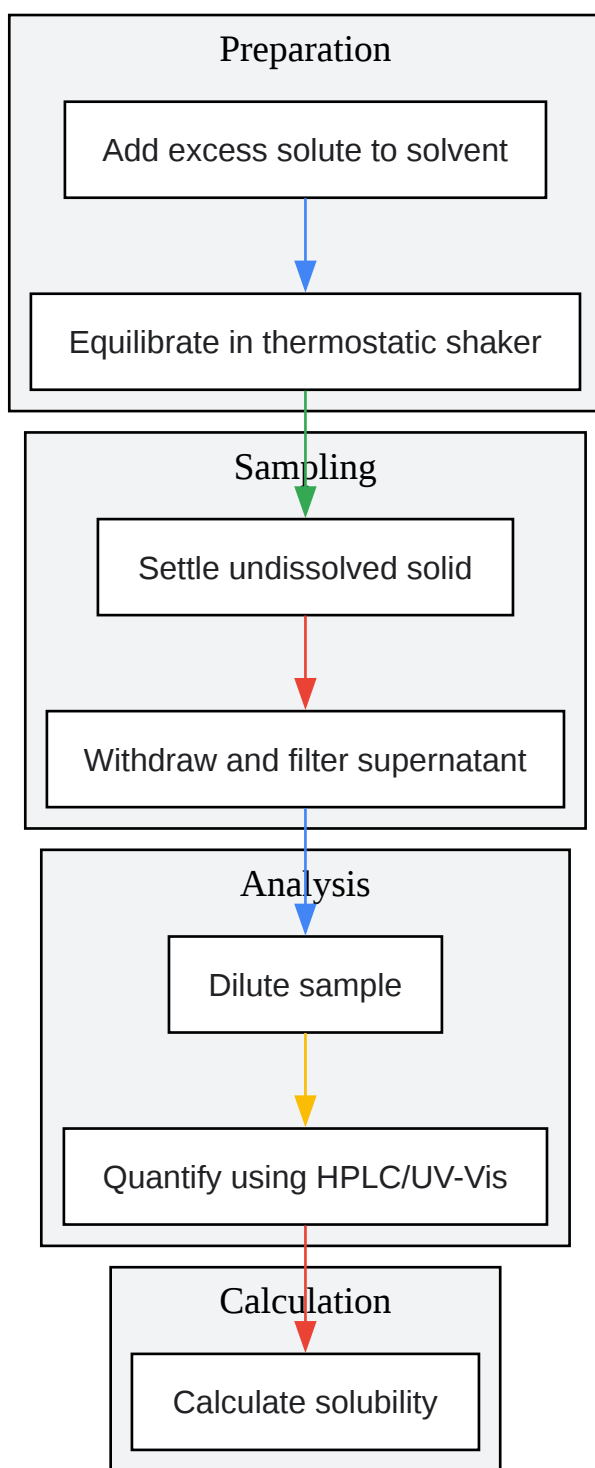
- Preparation of Saturated Solutions:

- Add an excess amount of **3,5-Dibromo-2-hydroxypyrazine** to a known volume of the selected organic solvent in a sealed vial.
- Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C, 50°C).
- Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
  - After reaching equilibrium, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved solid to settle.
  - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.
  - Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask.
  - Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
- Quantification:
  - Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of **3,5-Dibromo-2-hydroxypyrazine**.
  - Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
- Calculation of Solubility:
  - Calculate the solubility (S) in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the following formula:
    - $S \text{ ( g/100 mL)} = (\text{Concentration from analysis} \times \text{Dilution factor} \times \text{Volume of flask}) / (\text{Initial volume of supernatant}) \times 100$

- $S \text{ (mol/L)} = (\text{Concentration from analysis} \times \text{Dilution factor}) / \text{Molecular Weight}$

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.



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Caption: General workflow for the experimental determination of solubility.

## Conclusion and Future Directions

While the precise solubility of **3,5-Dibromo-2-hydroxypyrazine** in a variety of organic solvents is not well-documented in publicly accessible literature, its chemical structure suggests it will have varied solubility depending on the polarity of the solvent. The provided experimental protocol offers a standardized method for researchers to determine this crucial data. Future work should focus on systematically measuring the solubility of this compound in a range of pharmaceutically and industrially relevant solvents at different temperatures. This data would be invaluable for optimizing synthetic routes, purification processes, and formulation development involving this important chemical intermediate.

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Address: 3281 E Guasti Rd  
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